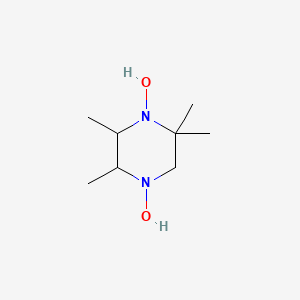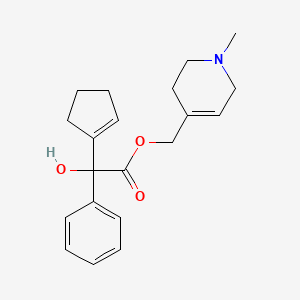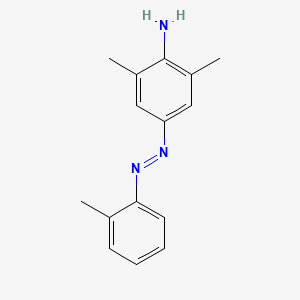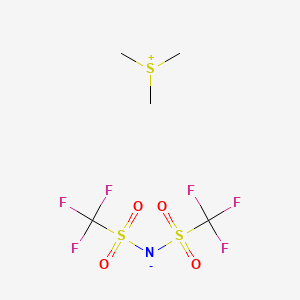
bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium is a compound known for its unique properties and applications in various fields. It is commonly used in organic synthesis and as an ionic liquid. The compound is characterized by its strong solubility in common organic solvents and its stability under typical experimental conditions .
Métodos De Preparación
The synthesis of bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium typically involves the reaction of a base metal salt complex with trifluoromethanesulfonyl imide. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product . Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls to handle the reagents and by-products.
Análisis De Reacciones Químicas
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound is known to participate in nucleophilic substitution reactions, where common reagents include alkyl halides and conditions may involve solvents like acetonitrile[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted azanides.
Aplicaciones Científicas De Investigación
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium has a wide range of applications in scientific research:
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Mecanismo De Acción
The mechanism by which bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium exerts its effects involves its ability to act as a catalyst and solvent. Its molecular structure allows it to interact with various substrates and reagents, facilitating reactions through phase transfer catalysis. The compound’s ionic nature enables it to stabilize transition states and intermediates, thereby enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium can be compared with other similar compounds such as:
Bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)ammonium: Similar in structure but with different alkyl groups, affecting solubility and reactivity.
Bis(trifluoromethylsulfonyl)azanide;triethylsulfonium: Another variant with ethyl groups, which may have different catalytic properties.
The uniqueness of this compound lies in its specific combination of alkyl groups and its resulting properties, making it particularly effective in certain catalytic and solvent applications.
Propiedades
Fórmula molecular |
C5H9F6NO4S3 |
|---|---|
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium |
InChI |
InChI=1S/C3H9S.C2F6NO4S2/c1-4(2)3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-3H3;/q+1;-1 |
Clave InChI |
AESCANJJKQXGHE-UHFFFAOYSA-N |
SMILES canónico |
C[S+](C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


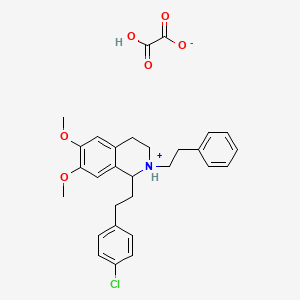
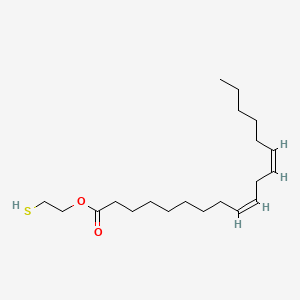
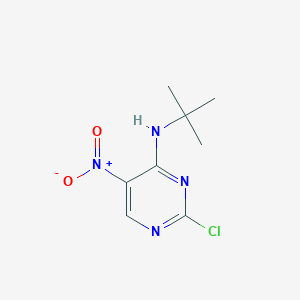


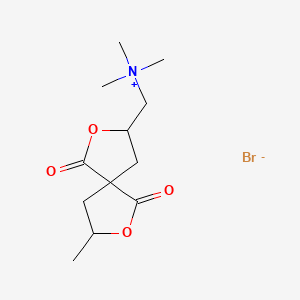
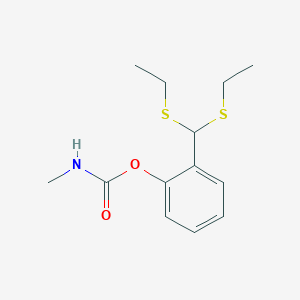
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)

